molecular formula C6H12O2 B153894 Methyl isovalerate CAS No. 556-24-1

Methyl isovalerate

Cat. No. B153894
CAS RN: 556-24-1
M. Wt: 116.16 g/mol
InChI Key: OQAGVSWESNCJJT-UHFFFAOYSA-N
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Description

Methyl isovalerate appears as a colorless liquid . It is less dense than water and insoluble in water . The vapors are heavier than air . It may be slightly toxic by ingestion and inhalation . It is used to make other chemicals .


Synthesis Analysis

Methyl isovalerate is synthesized via esterification of isovaleric acid with methyl alcohol at the boil in concentrated sulfuric acid . A bio-catalytic approach has been developed to biosynthesize carboxylic acids, including isovaleric acid, which can then be ketonized into high volume industrial ketones such as methyl isobutyl ketone .


Molecular Structure Analysis

The molecular formula of Methyl isovalerate is C6H12O2 . The molecular weight is 116.16 g/mol .


Chemical Reactions Analysis

Methyl isovalerate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions . Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .


Physical And Chemical Properties Analysis

Methyl isovalerate is a colorless liquid . It is less dense than water and insoluble in water . The vapors are heavier than air .

Scientific Research Applications

Anaerobic Digestion

  • Scientific Field: Applied Biochemistry and Biotechnology .
  • Application Summary: Methyl isovalerate is a key intermediate during anaerobic digestion treating protein-containing waste/wastewater . The effect of different kinds of inhibitors on isovalerate-degrading microbial community is investigated to develop measures for improving the effectiveness of the treatment plants .
  • Methods of Application: The study investigates dynamic changes in the isovalerate-degrading microbial community in presence of inhibitors (ammonium, sulfide, mixed ammonium and sulfide, and chlortetracycline (CTC)) using high-throughput sequencing of 16S rRNA gene .
  • Results: The isovalerate-degrading microbial community responded differently to different inhibitors and that the isovalerate degradation and gas production were strongly repressed by each inhibitor .

Quantification of Volatile Fatty Acids (VFAs)

  • Scientific Field: Analytical Chemistry .
  • Application Summary: Methyl isovalerate is used in the derivatization of VFAs into their corresponding alkyl esters via thermally-induced rapid esterification .
  • Methods of Application: The study emphasizes on establishing a reliable analytical platform to quantify and specify VFAs in the aqueous phase by derivatizing VFAs into their corresponding alkyl esters via thermally-induced rapid esterification .
  • Results: The study provides a method for rapid and accurate quantification of VFAs .

Synthesis of L-menthyl Isovalerate

  • Scientific Field: Organic Chemistry .
  • Application Summary: Methyl isovalerate is used in the synthesis of L-menthyl isovalerate by esterification of isovaleric acid with L-menthol .
  • Methods of Application: The study involves the esterification of isovaleric acid with L-menthol under microwave irradiation .
  • Results: The study provides a method for the synthesis of L-menthyl isovalerate .

Thermochemistry Data Collection

  • Scientific Field: Physical Chemistry .
  • Application Summary: Methyl isovalerate is used in the collection of thermochemistry data, including gas phase thermochemistry data and condensed phase thermochemistry data .
  • Methods of Application: The study involves the collection and analysis of various thermochemical properties of Methyl isovalerate .
  • Results: The study provides a comprehensive collection of thermochemical data for Methyl isovalerate .

Antifungal Volatile Organic Compounds (VOCs) Emission

  • Scientific Field: Microbial Ecology .
  • Application Summary: Methyl isovalerate is identified as one of the fruity scented VOCs emitted by the endophytic fungus Geotrichum candidum isolated from the fruit of eggplant .
  • Methods of Application: The study involves the isolation of the endophytic fungus and the characterization of the emitted VOCs .
  • Results: The VOCs, including Methyl isovalerate, exhibited significant antifungal activity .

Flavouring in Food

  • Scientific Field: Food Science .
  • Application Summary: Methyl isovalerate is used as a flavour in food .
  • Methods of Application: The study involves the analysis of the safety of using Methyl isovalerate as a flavour in food .
  • Results: The use of Methyl isovalerate as a flavour in food is deemed safe .

Thermochemistry Data Collection

  • Scientific Field: Physical Chemistry .
  • Application Summary: Methyl isovalerate is used in the collection of thermochemistry data, including gas phase thermochemistry data and condensed phase thermochemistry data .
  • Methods of Application: The study involves the collection and analysis of various thermochemical properties of Methyl isovalerate .
  • Results: The study provides a comprehensive collection of thermochemical data for Methyl isovalerate .

Antifungal Volatile Organic Compounds (VOCs) Emission

  • Scientific Field: Microbial Ecology .
  • Application Summary: Methyl isovalerate is identified as one of the fruity scented VOCs emitted by the endophytic fungus Geotrichum candidum isolated from the fruit of eggplant .
  • Methods of Application: The study involves the isolation of the endophytic fungus and the characterization of the emitted VOCs .
  • Results: The VOCs, including Methyl isovalerate, exhibited significant antifungal activity .

Flavouring in Food

  • Scientific Field: Food Science .
  • Application Summary: Methyl isovalerate is used as a flavour in food .
  • Methods of Application: The study involves the analysis of the safety of using Methyl isovalerate as a flavour in food .
  • Results: The use of Methyl isovalerate as a flavour in food is deemed safe .

Safety And Hazards

Methyl isovalerate may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with material may irritate or burn skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

Future Directions

Methyl isovalerate is used to make other chemicals . It is also used as a flavoring agent . The development of a bio-catalytic approach to biosynthesize carboxylic acids, including isovaleric acid, which can then be ketonized into high volume industrial ketones such as methyl isobutyl ketone, represents a promising future direction .

properties

IUPAC Name

methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAGVSWESNCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name METHYL ISOVALERATE
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DSSTOX Substance ID

DTXSID5060300
Record name Butanoic acid, 3-methyl-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 to 115.00 °C. @ 760.00 mm Hg
Record name Methyl 3-methylbutanoate
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Solubility

soluble in alcohol, most fixed oils; insoluble water
Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.852-0.857
Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/201/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl isovalerate

CAS RN

556-24-1
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
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Record name Methyl isovalerate
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Record name Butanoic acid, 3-methyl-, methyl ester
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Record name Methyl isovalerate
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Record name METHYL ISOVALERATE
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Record name Methyl 3-methylbutanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
657
Citations
K Tanaka, MY Grace - Clinica Chimica Acta, 1973 - Elsevier
… rearrangement of methyl isovalerate should yield a very intense … Mass spectra of methyl isovalerate (A) and methyl or-… The base peak in the mass spectrum of methyl isovalerate was m/e …
Number of citations: 10 www.sciencedirect.com
R Kaipara, B Rajakumar - The Journal of Physical Chemistry A, 2020 - ACS Publications
Rate coefficients for the reactions of methyl valerate (MV) and methyl isovalerate (MIV) were investigated using the relative rate (RR) technique in the temperature range of 268–363 K …
Number of citations: 6 pubs.acs.org
EFSA Panel on Additives and Products or … - EFSA …, 2013 - Wiley Online Library
… Methyl 2-methylvalerate Methyl acetate Methyl butyrate Methyl hexanoate Methyl isovalerate Methyl propionate Nonan-1-ol Nonanal Nonanoic acid Nonyl acetate Octan-1-ol Octanal …
Number of citations: 24 efsa.onlinelibrary.wiley.com
JS Dickschat, H Bruns, R Riclea - Beilstein Journal of Organic …, 2011 - beilstein-journals.org
The volatiles released by Micromonospora aurantiaca were collected by means of a closed-loop stripping apparatus (CLSA) and analysed by GC–MS. The headspace extracts …
Number of citations: 37 www.beilstein-journals.org
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… The phototoxicity/photoallergenicity endpoint was evaluated based on UV spectra; methyl isovalerate is not expected to be phototoxic/photoallergenic. The environmental endpoints …
DW Connell - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… Esters Methyl acetate Ethyl acetate Ethyl acrylate Methyl n-butyrate Ethyl n-butyrate Methyl n-valerate Methyl isovalerate Ethyl lactate Ethyl isovalerate Methyl n-caproate Methyl …
Number of citations: 45 www.publish.csiro.au
IA Watkinson, DC Wilton, AD Rahimtula… - European Journal of …, 1971 - Wiley Online Library
… (3H/14C ratio 1.00) was subjected to the same side chain cleavage and methylation as above to yield methyl isovalerate (V) (3H/14C ratio 1.01). The methyl isovalerate was converted …
Number of citations: 23 febs.onlinelibrary.wiley.com
HT Kareem, HH Al-khshemawee - AIP Conference Proceedings, 2022 - pubs.aip.org
… Some of these chemicals were presented in infested fruit blueberries but not in non infested fruit liNe methyl isovalerate, butanoic acid-3 methyl-, methy ester, undecane, B-myrcene, …
Number of citations: 4 pubs.aip.org
HH Al-khshemawee - Al-Qadisiyah Journal For Agriculture Sciences, 2021 - iasj.net
… , methyl isovalerate, Butanoic acid-3 methyl-, isobutyl acetate, ethanone,2,2-dihydroxy-phenyl ) from First blush and Styrene, and 6-Methyl 1-2,3-dihydro-1,4-oxathine, methyl isovalerate…
Number of citations: 8 www.iasj.net
JP Egonyu, B Torto - Arthropod-Plant Interactions, 2018 - Springer
… (EAD) and GC/mass spectrometric analyses as methyl isovalerate and 2,3-butanediol. We … bottle traps baited with a range of doses of methyl isovalerate, 2,3-butanediol, and blends of …
Number of citations: 29 link.springer.com

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